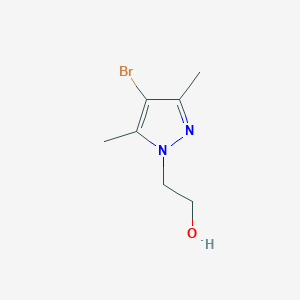

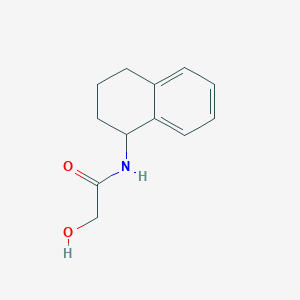

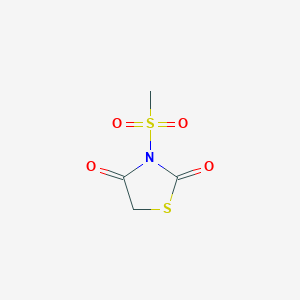

![molecular formula C18H16N4O3S B2977712 Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate CAS No. 361477-99-8](/img/structure/B2977712.png)

Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate is a chemical compound with the molecular formula C18H16N4O3S . It has an average mass of 368.410 Da and a monoisotopic mass of 368.094299 Da .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, the triple condensation of propionaldehyde, malononitrile, and cyanothioacetamide gives 2,6-diamino-3,5-dicyano-4-ethyl-4H-thiopyran, which recyclizes to give 6-amino-3,5-dicyano-4-ethylpyridine-2 (1H)-thione . This thione was used to synthesize substituted 2-alkylthiopyridines and the corresponding thieno [2,3-b]pyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. Its molecular formula is C18H16N4O3S and it has an average mass of 368.410 Da .Applications De Recherche Scientifique

Corrosion Inhibition

Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate has been explored for its role in corrosion mitigation. For instance, its derivatives, such as ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have shown promising results in the inhibition efficiency of mild steel corrosion in sulphuric acid solutions. These compounds act as mixed-type inhibitors and inhibit corrosion through an adsorption mechanism, as revealed by various spectroscopic and electrochemical measurements (Saranya et al., 2020).

Synthesis and Characterization of Heterocycles

This chemical has been used in the synthesis of various heterocyclic compounds. For example, research has demonstrated its utility in the synthesis and characterization of new S-substituted sulfanylpyridines and related heterocycles, which are critical in the development of new materials and pharmaceuticals (Al-Taifi et al., 2020).

Antimicrobial and Antiulcer Activities

Compounds derived from this compound have been studied for their antimicrobial activities. For instance, some derivatives have shown significant activity against bacterial and fungal strains, suggesting their potential use in the development of new antimicrobial agents (Wardkhan et al., 2008). Additionally, derivatives like 1,4-Dihydropyridines have exhibited enhanced antiulcer activities, indicating their potential therapeutic applications (Subudhi et al., 2009).

Application in Organic Chemistry and Crystallography

This compound is also significant in organic synthesis and crystallography. Its derivatives have been used in various synthetic pathways and their structures have been studied using X-ray diffraction, offering insights into molecular conformation and intermolecular interactions (Suresh et al., 2007).

Mécanisme D'action

Target of Action

The primary target of Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate is the adenosine A1 receptors . These receptors are a family of G protein-coupled receptors (GPCRs) with the nucleoside adenosine as endogenous agonist . They are widely expressed throughout all human body tissues and organs, such as the brain, heart, lung, liver, kidney, eye, joints, and blood cells .

Mode of Action

The compound interacts with its target, the adenosine A1 receptors, by binding to them . This binding affinity could potentially suppress seizures, making it a potential candidate for pharmaco-resistant epilepsy (PRE) treatment .

Biochemical Pathways

The compound affects the adenosine receptor pathway. Adenosine receptors have been linked to both inhibition (A1 and A3) and activation (A2A and A2B) of adenylyl cyclase activity . These receptors play a role in various pathological conditions such as inflammatory diseases, ischaemia-reperfusion, and neurodegenerative disorders .

Propriétés

IUPAC Name |

ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-3-25-15(23)10-26-18-14(9-20)16(13(8-19)17(21)22-18)11-4-6-12(24-2)7-5-11/h4-7H,3,10H2,1-2H3,(H2,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWXXGDGVOMGNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

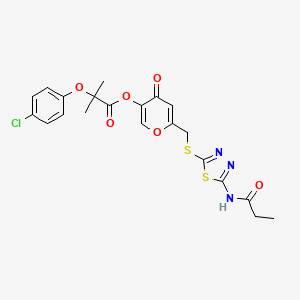

![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)

![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2977643.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)